molecular formula C7H10O5 B100490 2-Oxoheptanedioic acid CAS No. 17126-90-8

2-Oxoheptanedioic acid

Cat. No.: B100490
CAS No.: 17126-90-8
M. Wt: 174.15 g/mol
InChI Key: HABHUTWTLGRDDU-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Oxoheptanedioic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is oxidized by the human 2-oxoadipate dehydrogenase complex (OADHc) in L-lysine catabolism . The OADHc complex is involved in the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA and NADH .

Cellular Effects

It is known that the human 2-oxoadipate dehydrogenase complex (OADHc), which interacts with this compound, plays a role in L-lysine catabolism . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the human 2-oxoadipate dehydrogenase complex (OADHc). The OADHc complex oxidizes this compound through the decarboxylation step . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the L-lysine degradation pathway . It is oxidized to glutaryl-CoA and NADH by the human 2-oxoadipate dehydrogenase complex (OADHc)

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxoheptanedioic acid can be synthesized through various chemical reactions. One common method involves the oxidation of pimelic acid derivatives. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently oxidized to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxoheptanedioic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxo acids or complete mineralization to carbon dioxide and water.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming hydroxy derivatives.

    Substitution: The oxo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Higher oxo acids, carbon dioxide, and water.

    Reduction: Hydroxyheptanedioic acids.

    Substitution: Aminoheptanedioic acids, alkoxyheptanedioic acids, and thioheptanedioic acids.

Scientific Research Applications

2-Oxoheptanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: It serves as a model compound for studying metabolic pathways involving oxo acids. It is also used in enzyme assays to investigate the activity of oxo acid dehydrogenases.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of metabolic disorders and enzyme deficiencies.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    2-Oxoadipic acid: Another oxo dicarboxylic acid with a similar structure but differing in the position of the oxo groups.

    4-Hydroxy-2-oxoheptanedioic acid: A hydroxylated derivative of 2-oxoheptanedioic acid.

    2-Oxopimelic acid: A closely related compound with a similar carbon chain length but different functional groups.

Uniqueness: this compound is unique due to its specific arrangement of oxo groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical transformations makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-oxoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABHUTWTLGRDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169053
Record name 2-Oxoheptanedioic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17126-90-8
Record name 2-Oxoheptanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17126-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxoheptanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxoheptanedioic acid
Source European Chemicals Agency (ECHA)
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Record name 2-OXOHEPTANEDIOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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